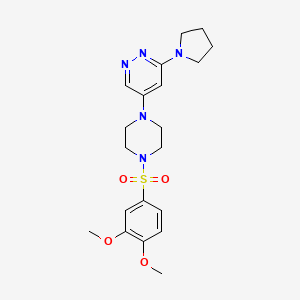

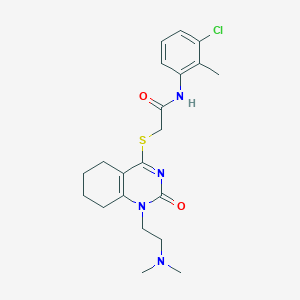

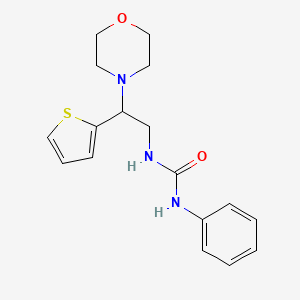

![molecular formula C18H14N2O3S B2930076 Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate CAS No. 391876-95-2](/img/structure/B2930076.png)

Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions would depend on the substituents present on the thiazole ring.Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Crystal Engineering

Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate has been studied in crystal engineering, highlighting its unusual crystallization behavior. For instance, methyl 2-(carbazol-9-yl)benzoate, which shares structural similarities, crystallizes with eight molecules in the asymmetric unit and undergoes a phase transition under high pressure to a more efficiently packed structure despite unfavorable conformations, indicating the potential for inducing phase transitions in high-Z′ structures through pressure (Johnstone et al., 2010).

Anticonvulsant Activity

Research on derivatives of similar structural frameworks, such as 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothioureas, has shown promising anticonvulsant activity. These studies involve in vivo evaluations, suggesting that certain structural components related to this compound could be beneficial in developing anticonvulsant medications (Siddiqui et al., 2017).

Antimicrobial Activities

Compounds structurally related to this compound have demonstrated antimicrobial properties. For example, novel series of 3-(4-(2-substituted thiazol-4-yl)phenyl)-2-(4-methyl-2-substituted thiazol-5-yl)thiazolidin-4-one derivatives showed moderate to good antimicrobial activity, indicating the potential of this compound derivatives in antibacterial applications (Shelke et al., 2014).

Mesophase Behavior

Investigations into the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, which are structurally similar to this compound, have shown that lateral methyl substitution influences the mesophase behavior of these compounds. This research could inform the design of materials with specific liquid crystalline properties for applications in displays and other optoelectronic devices (Naoum et al., 2015).

Photoluminescent Property

Research on 1,3,4-oxadiazole derivatives, including structures related to this compound, has explored their photoluminescent properties. These compounds exhibit strong blue fluorescence emissions, suggesting potential applications in optoelectronic devices and as fluorescent markers (Han et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-23-17(22)14-9-7-13(8-10-14)16(21)20-18-19-15(11-24-18)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHARJVIBTBBMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)

![3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930007.png)

![1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2930009.png)

![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)